molecular formula C13H10ClNO2S2 B1620630 methyl 3-amino-8-chloro-4H-thieno[3,2-c]thiochromene-2-carboxylate CAS No. 254982-11-1

methyl 3-amino-8-chloro-4H-thieno[3,2-c]thiochromene-2-carboxylate

Cat. No. B1620630
CAS RN: 254982-11-1
M. Wt: 311.8 g/mol
InChI Key: LBBDUEUFSCOVJH-UHFFFAOYSA-N
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Description

Methyl 3-amino-8-chloro-4H-thieno[3,2-c]thiochromene-2-carboxylate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. Its unique chemical structure and properties make it a promising candidate for use in drug discovery, medicinal chemistry, and other related research areas.

Mechanism of Action

The exact mechanism of action of methyl 3-amino-8-chloro-4H-thieno[3,2-c]thiochromene-2-carboxylate is not fully understood. However, it is believed to work by inhibiting the growth and replication of microorganisms by interfering with their DNA synthesis and protein production. It has also been suggested that it may exert its anti-inflammatory and antioxidant effects by modulating various cellular signaling pathways.
Biochemical and Physiological Effects:
Methyl 3-amino-8-chloro-4H-thieno[3,2-c]thiochromene-2-carboxylate has been shown to have several biochemical and physiological effects. It has been found to inhibit the growth of various bacterial and fungal strains, including Staphylococcus aureus, Escherichia coli, and Candida albicans. Additionally, it has been shown to reduce inflammation and oxidative stress in various cell types, including macrophages and endothelial cells.

Advantages and Limitations for Lab Experiments

One of the main advantages of using methyl 3-amino-8-chloro-4H-thieno[3,2-c]thiochromene-2-carboxylate in lab experiments is its broad-spectrum antimicrobial activity. It has been shown to be effective against a wide range of microorganisms, making it a versatile tool for studying various infectious diseases. However, one of the limitations of using this compound is its potential toxicity to mammalian cells, which could limit its use in certain applications.

Future Directions

There are several potential future directions for research on methyl 3-amino-8-chloro-4H-thieno[3,2-c]thiochromene-2-carboxylate. One area of interest is the development of novel antimicrobial agents based on this compound. Additionally, further studies are needed to fully understand the mechanism of action and physiological effects of this compound, which could lead to the development of new therapies for various diseases. Finally, there is also potential for the use of this compound in the development of new materials with unique properties, such as sensors or catalysts.

Scientific Research Applications

Methyl 3-amino-8-chloro-4H-thieno[3,2-c]thiochromene-2-carboxylate has been extensively studied for its potential applications in various fields of scientific research. It has been found to exhibit significant antibacterial, antifungal, and antiviral activities, making it a potential candidate for use in drug discovery. Additionally, it has been shown to possess anti-inflammatory and antioxidant properties, which could be useful in the development of therapies for various diseases.

properties

IUPAC Name

methyl 3-amino-8-chloro-4H-thieno[3,2-c]thiochromene-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10ClNO2S2/c1-17-13(16)12-10(15)8-5-18-9-3-2-6(14)4-7(9)11(8)19-12/h2-4H,5,15H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBBDUEUFSCOVJH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C2=C(S1)C3=C(C=CC(=C3)Cl)SC2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10ClNO2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50372325
Record name Methyl 3-amino-8-chloro-4H-thieno[3,2-c][1]benzothiopyran-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50372325
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

311.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

254982-11-1
Record name Methyl 3-amino-8-chloro-4H-thieno[3,2-c][1]benzothiopyran-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50372325
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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methyl 3-amino-8-chloro-4H-thieno[3,2-c]thiochromene-2-carboxylate
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methyl 3-amino-8-chloro-4H-thieno[3,2-c]thiochromene-2-carboxylate
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methyl 3-amino-8-chloro-4H-thieno[3,2-c]thiochromene-2-carboxylate
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methyl 3-amino-8-chloro-4H-thieno[3,2-c]thiochromene-2-carboxylate
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methyl 3-amino-8-chloro-4H-thieno[3,2-c]thiochromene-2-carboxylate
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methyl 3-amino-8-chloro-4H-thieno[3,2-c]thiochromene-2-carboxylate

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